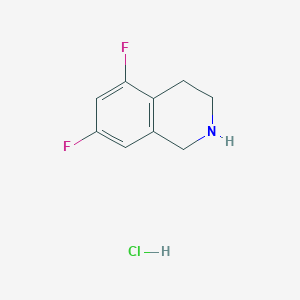

5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride follows International Union of Pure and Applied Chemistry guidelines, establishing its identity as a dihalogenated tetrahydroisoquinoline derivative. The compound bears the Chemical Abstracts Service registry number 1187174-14-6, providing unambiguous identification within chemical databases. The molecular formula C₉H₁₀ClF₂N indicates the presence of nine carbon atoms, ten hydrogen atoms, one chlorine atom, two fluorine atoms, and one nitrogen atom, representing the hydrochloride salt form of the parent base compound.

The parent free base, 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline, possesses the molecular formula C₉H₉F₂N with a molecular weight of 169.17 g/mol, while the hydrochloride salt exhibits an increased molecular weight of 205.63 g/mol due to the addition of hydrogen chloride. The density of the parent compound has been calculated as 1.202 ± 0.06 g/cm³ at 20°C and 760 mmHg, with a predicted boiling point of 223.2 ± 40.0°C at 760 mmHg. These physical properties reflect the influence of fluorine substitution on the molecular characteristics compared to unsubstituted tetrahydroisoquinoline derivatives.

Structural identification is further confirmed through various molecular descriptors including the Simplified Molecular Input Line Entry System representation: C1CNCC2=C1C(=CC(=C2)F)F.Cl for the hydrochloride salt. The International Chemical Identifier for the parent compound is InChI=1S/C9H9F2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2, with the corresponding International Chemical Identifier Key RCZPTODWGNKJNL-UHFFFAOYSA-N. These standardized representations enable precise structural communication and database searches across different chemical information systems.

Crystallographic Data and Conformational Isomerism

Crystallographic analysis of tetrahydroisoquinoline derivatives reveals significant insights into the conformational behavior and structural preferences of these heterocyclic systems. Experimental studies on related tetrahydroisoquinoline compounds demonstrate that the heterocyclic ring consistently adopts a half-chair conformation, which represents the most energetically favorable arrangement for the six-membered saturated portion of the molecule. This conformational preference is maintained across various substitution patterns and influences the overall molecular geometry and packing arrangements in the solid state.

The aromatic portion of tetrahydroisoquinoline structures exhibits planarity with minimal deviation from ideal geometry. In structurally related compounds, the aromatic ring displays root mean square deviations of approximately 0.0094 Å from planarity, indicating excellent coplanarity of the aromatic carbon atoms. The positioning of substituents relative to this planar aromatic system follows predictable patterns, with atoms directly bonded to the aromatic ring maintaining near-planar arrangements while allowing for slight rotational freedom around single bonds.

Conformational analysis of tetrahydroisoquinoline derivatives has revealed the existence of multiple conformers, particularly in compounds bearing amide substituents. Research on 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine has demonstrated the presence of three distinct conformational forms differing in amide group orientations. These conformers arise from restricted rotation around carbon-nitrogen bonds and represent different energy minima accessible under ambient conditions. The identification of multiple conformers through Nuclear Magnetic Resonance spectroscopy indicates that similar conformational flexibility may be present in fluorinated tetrahydroisoquinoline derivatives.

| Structural Parameter | Value | Reference Compound |

|---|---|---|

| Aromatic Ring Planarity (RMS deviation) | 0.0094 Å | Tetrahydroisoquinoline derivative |

| Heterocyclic Ring Conformation | Half-chair | General tetrahydroisoquinoline |

| Bond Length Range (C-C aromatic) | 1.51-1.53 Å | Related structures |

| Bond Angle Range (aromatic) | 120 ± 2° | Standard aromatic geometry |

Hydrogen Bonding Networks in Hydrochloride Salt Formation

The formation of hydrochloride salts from tetrahydroisoquinoline bases involves specific hydrogen bonding interactions that stabilize the ionic structure and influence crystalline packing arrangements. In the case of structurally similar tetrahydroisoquinoline hydrochloride compounds, the chloride anion establishes multiple weak hydrogen bonds with the protonated nitrogen center and adjacent hydrogen atoms. The primary interaction occurs between the protonated nitrogen and the chloride ion, typically at distances ranging from 3.0 to 3.2 Å, representing a moderately strong ionic hydrogen bond.

Crystallographic studies of (S)-7-hydroxymethyl-2,3-dimethoxy-7,8,9,10-tetrahydroisoquinoline chloride reveal that the chloride ion interacts with the tetrahydroisoquinoline framework through hydrogen bonding networks, with the strongest interaction measured at 3.091 Å between the nitrogen-bound hydrogen and chloride. This interaction pattern establishes the fundamental binding motif for tetrahydroisoquinoline hydrochloride salts, where the ionic character of the nitrogen-chloride interaction dominates the intermolecular forces within the crystal lattice.

The hydrogen bonding network extends beyond the primary nitrogen-chloride interaction to include secondary contacts involving aromatic hydrogen atoms and the chloride anion. These weaker interactions contribute to the overall stability of the crystal structure and influence the spatial arrangement of molecules within the unit cell. The presence of fluorine atoms in the 5,7-difluoro derivative introduces additional complexity to the hydrogen bonding network, as fluorine atoms can serve as weak hydrogen bond acceptors, potentially competing with the chloride ion for hydrogen bonding partners.

The formation of the hydrochloride salt also results in changes to the electronic distribution within the tetrahydroisoquinoline ring system. Protonation of the nitrogen atom increases the positive charge density in the heterocyclic portion of the molecule, which can influence the strength and directionality of hydrogen bonds formed with the chloride counterion. This electronic reorganization affects not only the immediate nitrogen environment but also propagates through the aromatic system, potentially modifying the geometry and reactivity of the fluorinated aromatic ring.

Substituent Effects of Fluorine Atoms on Aromatic System Geometry

The introduction of fluorine atoms at positions 5 and 7 of the tetrahydroisoquinoline aromatic ring system produces significant electronic and geometric effects that distinguish this compound from unsubstituted analogs. Fluorine substitution in aromatic systems is known to induce both inductive and resonance effects, with the high electronegativity of fluorine (4.0 on the Pauling scale) creating localized electron withdrawal that affects neighboring carbon atoms and overall ring geometry. The 5,7-substitution pattern positions the fluorine atoms in a meta relationship, which minimizes direct electronic repulsion while maximizing the electronic influence on the aromatic system.

The presence of fluorine substituents affects the planarity and bond length distribution within the aromatic ring. Fluorine atoms form shorter and stronger bonds with carbon compared to hydrogen, with typical carbon-fluorine bond lengths of approximately 1.35 Å compared to 1.08 Å for carbon-hydrogen bonds. This difference in bond length and the higher electronegativity of fluorine create localized distortions in the aromatic ring geometry, particularly affecting the bond angles at the substituted carbon atoms. The carbon-fluorine bonds typically exhibit slight deviation from the ideal 120° aromatic angle due to the increased s-character required to accommodate the electronegative fluorine substituent.

Electronic effects of fluorine substitution extend beyond immediate geometric changes to influence the entire aromatic system through resonance and inductive mechanisms. The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, which can affect both the reactivity and the physical properties of the compound. This electronic depletion is particularly pronounced at the carbon atoms ortho and para to the fluorine substituents, creating regions of reduced nucleophilicity that influence chemical behavior and intermolecular interactions.

| Geometric Parameter | Unsubstituted System | 5,7-Difluoro System | Effect |

|---|---|---|---|

| C-F Bond Length | N/A | ~1.35 Å | New bond formation |

| C-H Bond Length | ~1.08 Å | ~1.08 Å | Minimal change |

| Aromatic C-C Bond Length | 1.39-1.40 Å | 1.38-1.41 Å | Slight variation |

| Bond Angles at F-substituted C | N/A | 118-122° | Deviation from 120° |

| Ring Planarity | High | High | Maintained |

The substituent effects also manifest in the conformational preferences of the saturated portion of the tetrahydroisoquinoline ring system. While the half-chair conformation remains energetically favorable, the presence of fluorine atoms can influence the precise geometry and the energy barriers for conformational interconversion. The electronic withdrawal by fluorine atoms affects the basicity of the nitrogen atom, which in turn influences the protonation behavior and the stability of the hydrochloride salt form. This electronic modulation represents a critical aspect of the structure-property relationships in fluorinated tetrahydroisoquinoline derivatives.

Properties

IUPAC Name |

5,7-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQSODBRCWJIRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662879 | |

| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187174-14-6 | |

| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (THIQ-HCl) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of THIQ-HCl, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H10ClF2N

- Molecular Weight : 205.63 g/mol

- CAS Number : 1187174-14-6

- Appearance : White to yellow solid

- Purity : Typically ≥95% .

THIQ-HCl has demonstrated various biological activities through different mechanisms:

-

Anticancer Activity :

- THIQ derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, a study indicated that a compound structurally related to THIQ exhibited significant anticancer effects against ovarian cancer cell lines by modulating microRNA maturation .

- In a comparative analysis of different derivatives, THIQ-HCl was identified as having a notable impact on tumor cells while demonstrating reduced toxicity to non-tumor cells .

- Neuroprotective Effects :

- Antimicrobial Properties :

Structure-Activity Relationship (SAR)

The biological activity of THIQ-HCl can be influenced by structural modifications. Key findings include:

- Fluorination Effects : The introduction of fluorine atoms at the 5 and 7 positions enhances the compound's potency against specific cancer cell lines.

- Substituent Variations : Replacing the tetrahydroisoquinoline moiety with other groups has shown varied effects on anticancer potency. For example, certain modifications resulted in compounds with improved selectivity and lower cytotoxicity .

Case Studies and Research Findings

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Study 1 | THIQ-HCl | Anticancer (SKOV-3) | 17.14 μM |

| Study 2 | THIQ Derivative | Anticancer (Wi-38) | 52.96 μM |

| Study 3 | THIQ Analog | Neuroprotection | N/A |

Detailed Findings

- In one study, THIQ-HCl was evaluated for its ability to inhibit the growth of ovarian cancer cells (SKOV-3), yielding an IC50 value of 17.14 μM, indicating significant anticancer activity .

- Another investigation highlighted that the compound exhibited selective toxicity towards tumor cells compared to normal cells, suggesting a favorable therapeutic index .

- Research into neuroprotective effects revealed that THIQ analogs could potentially mitigate oxidative stress in neuronal cells, although specific IC50 values were not provided in this context .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

A. Substituent Effects on Pharmacological Activity

- Halogen vs. Methoxy Groups : Fluorine and chlorine at positions 5 and 7 increase electronegativity and lipophilicity compared to methoxy groups. Compound 3 (6,7-dimethoxy derivative) demonstrated potent analgesic activity (0.5 mg/kg dose, 3.3× diclofenac sodium) , while halogenated analogs like 5,7-Difluoro-THIQ HCl may exhibit enhanced BBB penetration due to fluorine’s small size and metabolic stability .

- Positional Isomerism : The placement of substituents significantly impacts activity. For example, 5,6-Difluoro-THIQ HCl (CAS 2138522-82-2) and 5,8-Difluoro-THIQ HCl (CAS 1093064-83-5) are positional isomers of 5,7-Difluoro-THIQ HCl, but their biological profiles remain uncharacterized .

B. Therapeutic Indications

- Analgesia: Compound 3’s high therapeutic index and non-narcotic mechanism distinguish it from narcotic analgesics and NSAIDs like diclofenac . In contrast, 5,7-Difluoro-THIQ HCl lacks direct efficacy data but shares structural motifs with BBB-targeting agents like MC70, a Pgp ligand derived from 6,7-dimethoxy-THIQ HCl .

- CNS Applications: Halogenated THIQ derivatives (e.g., 5,7-Difluoro) are hypothesized to improve drug delivery across the BBB, whereas methoxy-substituted analogs like salsolinol are explicitly used for this purpose .

C. Physicochemical Properties

- Methoxy-substituted derivatives (e.g., Compound 3, MW 356.89) are bulkier, which may limit bioavailability despite their efficacy .

- Salt Forms : Hydrochloride salts are common across THIQ derivatives, enhancing aqueous solubility and stability .

Preparation Methods

Starting Materials and Initial Condensation

- The key starting material is 3,5-difluorobenzaldehyde , which undergoes condensation with ammonia (25 wt.% aqueous ammonia or liquid ammonia) to form the Schiff base intermediate.

- The reaction is carried out in organic solvents such as ethanol, methanol, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).

- The molar ratio of 3,5-difluorobenzaldehyde to ammonia is maintained between 1:1.0 to 1:2.0 to optimize conversion.

Reduction of Schiff Base Intermediate

- Sodium borohydride is employed as the reducing agent to convert the Schiff base to the corresponding amine.

- The reduction is facilitated by the addition of Lewis acids like anhydrous calcium chloride to improve reaction efficiency.

- The reaction temperature is controlled between 10°C to 50°C.

- Organic solvents used include methanol, ethanol, dichloromethane, tetrahydrofuran, chloroform, or acetone.

Ring Closure Reaction

- The amine intermediate undergoes intramolecular cyclization (ring closure) in the presence of an alkali such as triethylamine.

- Dichloromethane is commonly used as the organic solvent during this step.

- The ring closure is followed by acidification with concentrated sulfuric acid to promote cyclization and salt formation.

- This step is critical and requires careful temperature control to avoid side reactions and excessive acidic wastewater.

Final Reduction and Acidification

- The cyclized compound is subjected to a final reduction and acidification step to yield this compound.

- The acidification typically uses hydrochloric acid to form the hydrochloride salt.

- The overall yield for the process is generally above 60%, indicating an efficient synthesis suitable for scale-up.

Comparative Table of Key Reaction Parameters

| Step | Reagents/Conditions | Solvents | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Schiff Base Formation | 3,5-Difluorobenzaldehyde + Ammonia | Ethanol, Methanol, DMF, THF | Ambient | >90 | Molar ratio aldehyde:ammonia = 1:1-2 |

| Reduction of Schiff Base | Sodium borohydride + Anhydrous CaCl₂ | Methanol, Ethanol, DCM, THF | 10-50 | 85-90 | Lewis acid improves reduction |

| Ring Closure | Triethylamine + Concentrated H₂SO₄ | Dichloromethane | Controlled (mild) | 70-80 | Generates acidic wastewater |

| Final Reduction & Acidify | Reduction + HCl | Methanol or suitable solvent | Ambient to 50 | >60 | Produces hydrochloride salt |

Industrial Considerations and Process Optimization

- The method avoids expensive raw materials and uses mild reaction conditions, making it suitable for industrial production.

- Use of sodium borohydride as a reducing agent is preferred over sodium cyanoborohydride due to lower toxicity and environmental impact.

- The ring closure step involving concentrated sulfuric acid requires careful handling to minimize acidic wastewater and environmental hazards.

- Alternative catalysts and solvents are explored to reduce costs and improve safety.

- The overall process balances yield, cost, and environmental factors for scalable synthesis.

Research Findings and Literature Insights

- Patents and research on analogous 5,7-dichloro compounds provide a foundation for adapting methods to the difluoro derivative, with modifications to accommodate fluorine's electronic effects.

- The presence of fluorine atoms can influence reaction kinetics and intermediate stability, necessitating optimization of reaction times and temperatures.

- Analytical techniques such as liquid chromatography and NMR spectroscopy confirm product purity and structure throughout synthesis.

- The total yield exceeding 60% is consistent with efficient industrial processes reported in patent literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.